5-Chloro-6-fluoro-1H-indazole
Description
Fundamental Significance of Nitrogen-Containing Heterocycles in Chemical Biology
Nitrogen-containing heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure and are of paramount importance in the field of chemical biology. ijsrtjournal.comfrontiersin.org They form the core framework of a vast number of biologically active molecules, including essential components of life such as the nucleic acids DNA and RNA, vitamins, and hormones. ijcaonline.orgnih.govresearchgate.net In fact, over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) and currently on the market contain nitrogen-based heterocyclic moieties. nih.gov
The prevalence of these structures in medicinal chemistry stems from their ability to engage in various biological interactions. The nitrogen atom, being electron-rich, can readily participate in hydrogen bonding with biological targets like enzymes and receptors, a crucial factor for molecular recognition and therapeutic efficacy. nih.gov This characteristic, combined with the rigid and planar nature of many heterocyclic systems, allows for the precise orientation of functional groups to fit into the binding sites of proteins.
The diversity of nitrogen-containing heterocycles is immense, ranging from single-ring systems like pyridine (B92270) to fused systems like indazole. ijsrtjournal.comijcaonline.org This structural variety allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netmdpi.com The continuous exploration of novel nitrogen-containing heterocyclic scaffolds remains a primary focus in the quest for new and more effective therapeutic agents. ijsrtjournal.com
The Indazole Core: Structural Features and Tautomerism in Academic Inquiry
The indazole core, also known as benzopyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. nih.gov It features a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. nih.govontosight.ai This fusion results in a system with unique electronic and chemical properties that have been the subject of extensive academic research.
A key structural feature of indazole is the phenomenon of annular tautomerism, which significantly influences its synthesis, reactivity, and biological properties. nih.gov Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole (also called isoindazole), which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net
1H-Indazole: In this form, the mobile proton is attached to the nitrogen atom at position 1.
2H-Indazole: Here, the proton is located on the nitrogen atom at position 2.
Theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, making it the predominant form in most cases. nih.govnih.govresearchgate.net However, the relative stability can be influenced by factors such as the nature and position of substituents on the ring and the solvent environment. mdpi.comumich.edu For instance, certain substitution patterns or the formation of intermolecular hydrogen bonds in specific solvents can stabilize the 2H-tautomer. bgu.ac.il This tautomeric behavior is a critical consideration in the design and synthesis of indazole-based compounds, as the different tautomers can exhibit distinct biological activities and interaction profiles with molecular targets. nih.gov
| Property | 1H-Indazole | 2H-Indazole |
| Proton Position | N1 | N2 |
| Relative Stability | More stable | Less stable |
| Prevalence | Predominant tautomer | Less common |
This table summarizes the key differences between the two primary tautomers of the indazole core.
Research Trajectories of Halogenated Indazole Derivatives, with a Specific Focus on 5-Chloro-6-fluoro-1H-indazole
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indazole scaffold is a common strategy in medicinal chemistry to modulate the compound's biological activity, metabolic stability, and pharmacokinetic profile. The electronic and steric effects of these substituents can significantly alter binding affinities to target proteins. For example, the presence of a halogen can enhance potency, as seen in derivatives where a halogen atom was found to be a requirement for improved activity against Aurora kinase A. nih.gov
Research on halogenated indazoles has led to the development of numerous potent kinase inhibitors for cancer therapy. nih.gov The substitution pattern on the indazole ring is crucial. For instance, studies on 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) showed that incorporating a 2,6-difluoro-3-methoxyphenyl group resulted in potent enzymatic and antiproliferative activities. mdpi.com
This compound is a specific example of a di-halogenated indazole. While extensive, dedicated studies on this particular compound are not widely published, its chemical structure suggests significant potential as a building block in drug discovery. The properties of this compound can be inferred from research on structurally similar molecules. For example, the related compound 6-Bromo-3-chloro-5-fluoro-1H-indazole has been investigated as a c-MET kinase inhibitor, a target in cancer progression. The chlorine and fluorine atoms in this compound are expected to influence its electronic distribution, lipophilicity, and ability to form specific interactions with biological targets.
The synthesis of such halogenated indazoles often involves multi-step processes starting from appropriately substituted precursors, such as halogenated anilines or benzonitriles. acs.org The continued synthesis and evaluation of specifically substituted halogenated indazoles like this compound are a key trajectory in the search for new therapeutic agents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₄ClFN₂ | 170.57 | 1305207-97-9 |
| 5-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | 698-26-0 |
| 6-Chloro-5-fluoro-1H-indazole | C₇H₄ClFN₂ | 170.57 | 937047-36-4 |
| 6-Chloro-4-fluoro-1H-indazole | C₇H₄ClFN₂ | 170.57 | 885520-29-6 |
| 7-Chloro-5-fluoro-1H-indazole | C₇H₄ClFN₂ | 170.57 | 1373223-64-3 |
This data table presents key identifiers for this compound and related halogenated indazole isomers. sigmaaldrich.cnnih.govnih.govglpbio.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-fluoro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQDGOGNZXFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 6 Fluoro 1h Indazole and Its Structural Analogues
Precursor Chemistry and Strategic Functionalization for 5-Chloro-6-fluoro-1H-indazole Synthesis
The synthesis of this compound necessitates careful consideration of precursor chemistry and the strategic introduction of halogen substituents. The precise placement of chlorine and fluorine atoms on the benzene (B151609) ring of the indazole core is critical for the desired biological activity and requires regioselective synthetic methods.
Selective Halogenation and Fluorination Approaches
The direct halogenation of the indazole ring system is a key strategy for introducing chloro and fluoro groups. Metal-free halogenation of 2H-indazoles has been shown to be a regioselective method for synthesizing mono- and poly-halogenated products. nih.gov By carefully adjusting reaction conditions, various halogenated indazoles can be obtained in moderate to excellent yields. nih.gov For instance, the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) allows for the selective halogenation of the indazole core. nih.govresearchgate.net
Fluorination, in particular, can be challenging. A metal-free, regioselective C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water, which proceeds under mild conditions with broad substrate scope. organic-chemistry.org This method offers an environmentally friendly approach to synthesizing fluorinated indazoles. organic-chemistry.org
Ortho-Substituted Aryl Precursor Derivatization
An alternative to direct halogenation is the use of pre-functionalized aryl precursors. This approach involves synthesizing an ortho-substituted aryl compound that already contains the desired halogen atoms and then constructing the indazole ring. For example, a synthetic route to 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination, ring closure, and deprotection. google.com This multi-step synthesis highlights the importance of precursor derivatization to achieve the desired substitution pattern.
The derivatization of ortho-substituted aryl precursors often involves C-H functionalization, a powerful tool for installing various functional groups in a step-economic manner. nih.govresearchgate.net Metal-catalyzed C-H activation at the ortho position of 2-arylindazoles has become an appealing approach in synthetic organic chemistry. nih.govresearchgate.net
Contemporary Methods for Indazole Ring System Construction
The construction of the indazole ring system is a critical step in the synthesis of this compound. Several modern synthetic methods have been developed to efficiently form this bicyclic heterocycle.
Intramolecular Cyclization Reactions for 1H-Indazole Formation
Intramolecular cyclization is a common and effective strategy for forming the 1H-indazole ring. This can be achieved through various mechanisms, including:
Reductive Cyclization: The reductive cyclization of 2-nitrobenzaldehydes and anilines can produce 2-aryl-2H-indazoles. thieme-connect.de
Palladium-Catalyzed C-H Amination: An intramolecular, ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov
Copper-Catalyzed N-Arylation: Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another method for synthesizing 1H-indazoles. beilstein-journals.org
Ullmann-Type Reaction: A scalable approach to 5-bromo-4-fluoro-1-methyl-1H-indazole involves an intramolecular Ullmann reaction of a hydrazone derived from an ortho-lithiated trisubstituted benzene derivative. thieme-connect.com
| Reaction Type | Key Reagents/Catalysts | Starting Material | Reference |
|---|---|---|---|
| Reductive Cyclization | Triethyl phosphite, Microwave irradiation | 2-Nitrobenzaldehyde and aniline | thieme-connect.de |
| Palladium-Catalyzed C-H Amination | Palladium catalyst (ligand-free) | Aminohydrazones | nih.gov |
| Copper-Catalyzed N-Arylation | Copper catalyst | ortho-Chlorinated arylhydrazones | beilstein-journals.org |
| Ullmann-Type Reaction | Copper catalyst | Hydrazone from ortho-lithiated trisubstituted benzene | thieme-connect.com |
Metal-Catalyzed C-H Amination and Cyclization Methodologies
Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. acs.orgmdpi.com These reactions offer high atom economy and allow for the direct conversion of C-H bonds into C-N bonds.
Several metal catalysts have been employed for this purpose:
Rhodium/Copper Catalysis: A rhodium/copper co-catalyzed synthesis of 1H-indazoles involves C-H amidation and N-N bond formation. mdpi.comnih.gov
Silver(I)-Mediation: A silver(I)-mediated intramolecular oxidative C-H amination enables the construction of various 1H-indazoles. nih.gov
Cobalt(III)-Catalysis: An air-stable cationic Co(III) catalyst has been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes followed by in situ cyclization and aromatization. nih.gov
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Rhodium/Copper | C-H Amidation and N-N Bond Formation | Efficient for 1H-indazoles | mdpi.comnih.gov |
| Silver(I) | Intramolecular Oxidative C-H Amination | Applicable to a variety of 3-substituted indazoles | nih.gov |
| Cobalt(III) | C-H Addition to Aldehydes and Cyclization | Convergent, one-step synthesis of N-aryl-2H-indazoles | nih.gov |
[3+2] Cycloaddition Chemistry in Indazole Synthesis
[3+2] cycloaddition reactions provide a direct and efficient route to the indazole core. organic-chemistry.org This methodology involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole (B372694) ring of the indazole system.
Key examples of [3+2] cycloaddition for indazole synthesis include:
Arynes and Sydnones: The [3+2] dipolar cycloaddition of arynes and sydnones offers a rapid and efficient synthesis of 2H-indazoles under mild conditions. nih.govnih.gov
Diazo Compounds and Arynes: The reaction of diazo compounds with arynes, generated from o-(trimethylsilyl)aryl triflates, provides a direct approach to a wide range of substituted indazoles. organic-chemistry.orgresearchgate.net
Hydrazones and Arynes: The 1H-indazole skeleton can be constructed through a [3+2] annulation approach from arynes and hydrazones. organic-chemistry.org
| Three-Atom Component | Two-Atom Component | Product | Reference |
|---|---|---|---|
| Sydnone | Aryne | 2H-Indazole | nih.govnih.gov |
| Diazo Compound | Aryne | Substituted Indazole | organic-chemistry.orgresearchgate.net |
| Hydrazone | Aryne | 1H-Indazole | organic-chemistry.org |
Other Novel Synthetic Transformations for Indazole Scaffolds
Modern organic synthesis has provided a diverse toolkit for the construction of the indazole nucleus, offering alternatives to traditional methods that often require harsh conditions or limited substrate scope. These novel transformations focus on efficiency, atom economy, and the ability to introduce molecular complexity.
Transition Metal-Catalyzed C-H Activation: A powerful strategy for indazole synthesis involves the transition metal-catalyzed activation of C-H bonds. This approach allows for the formation of the indazole ring from readily available starting materials. Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones, for instance, enables a C-H/C-H cross-coupling reaction to construct the functionalized 1H-indazole core. nih.govnih.gov This method is scalable and demonstrates good functional group compatibility. nih.govnih.gov Similarly, cobalt(III) catalysts have been employed for the synthesis of N-aryl-2H-indazoles through C-H bond functionalization of azobenzenes and subsequent cyclization with aldehydes. nih.gov These reactions highlight the utility of directing groups to control the regioselectivity of the C-H activation process.
Photocatalysis and Photoredox Reactions: Visible-light photocatalysis has emerged as a green and sustainable tool in organic synthesis. This methodology has been applied to the synthesis of indazole derivatives, often proceeding under mild conditions. For example, ruthenium-catalyzed visible-light photoredox catalysis can facilitate the intramolecular formation of the N-N bond, leading to indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. While not directly forming the parent indazole, this demonstrates the potential of light-mediated reactions to construct the core indazole N-N bond.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. This technology has been successfully applied to the one-step synthesis of a range of substituted indazoles. Flow reactors can enable the use of reaction conditions that might be hazardous in a batch setup, allowing for rapid and efficient production of indazole libraries.
Regioselective Derivatization and Functional Group Interconversions on this compound
Once the this compound scaffold is synthesized, its further functionalization is crucial for developing analogues with diverse properties. The regioselectivity of these derivatization reactions is governed by the inherent electronic properties of the indazole ring and the influence of the halogen substituents.
Modification at the Nitrogen and Carbon Positions of the Indazole Core
Nitrogen Alkylation: The direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products, presenting a significant synthetic challenge. nih.govnih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions (base, solvent) and the electronic nature of the substituents on the indazole ring. nih.govbeilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity with various substituted indazoles. nih.gov Conversely, substituents at the C-7 position can confer excellent N-2 regioselectivity. nih.govbeilstein-journals.org For this compound, the electron-withdrawing nature of the halogens is expected to influence the charge distribution on the nitrogen atoms, thereby affecting the N-1/N-2 ratio upon alkylation.
Carbon Functionalization: Functionalization at the carbon positions of the indazole ring, particularly at the C-3 position, is a common strategy for introducing molecular diversity. This is often achieved by initial N-protection, which facilitates regioselective deprotonation (lithiation) at the C-3 position. nih.gov The resulting organometallic intermediate can then react with a variety of electrophiles to install different functional groups. nih.gov Halogenation at the C-3 position, using reagents like N-bromosuccinimide (NBS), is another key transformation, as the installed halogen can then serve as a handle for subsequent cross-coupling reactions. chim.it
Introduction of Diverse Chemical Moieties via Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl moieties onto heterocyclic scaffolds. nih.gov
Halogenated indazoles are excellent substrates for Suzuki-Miyaura reactions. The chlorine atom at the C-5 position of this compound can be targeted for cross-coupling with various organoboronic acids. nih.gov This reaction is typically catalyzed by a palladium(0) complex with an appropriate ligand and requires a base. nih.govmdpi.comlibretexts.org The success of the coupling allows for the synthesis of a wide array of 5-aryl or 5-heteroaryl-6-fluoro-1H-indazoles. It is important to note that unprotected NH-indazoles can sometimes inhibit the palladium catalyst, and N-protection may be necessary to achieve good yields. nih.gov
Below is a table representing the expected Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Boronic Acid | Expected Product |
| 1 | Phenylboronic acid | 6-Fluoro-5-phenyl-1H-indazole |
| 2 | 4-Methoxyphenylboronic acid | 6-Fluoro-5-(4-methoxyphenyl)-1H-indazole |
| 3 | Pyridine-3-boronic acid | 6-Fluoro-5-(pyridin-3-yl)-1H-indazole |
| 4 | Thiophene-2-boronic acid | 6-Fluoro-5-(thiophen-2-yl)-1H-indazole |
This table is illustrative of the potential products and is based on general reactivity patterns of Suzuki-Miyaura couplings on halogenated indazoles. mdpi.com
Influence of Halogen Substituents on Synthetic Reactivity and Regioselectivity
The presence of both chloro and fluoro substituents on the benzene portion of the indazole ring significantly impacts its reactivity and the regioselectivity of subsequent transformations.
Electronic Effects: Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire bicyclic system. This deactivation can influence the rate and feasibility of electrophilic aromatic substitution reactions, though such reactions are less common on the indazole core itself compared to derivatization at the N-H or C-3 positions. In transition metal-catalyzed C-H activation reactions, the electronic nature of substituents can dictate the site of activation. nih.gov For this compound, the C-4 and C-7 positions are the most likely sites for C-H functionalization, and the combined electronic influence of the two halogens would modulate the reactivity of these sites.
Regioselectivity in N-Alkylation: The electron-withdrawing nature of the halogens influences the acidity of the N-H proton and the relative nucleophilicity of the N-1 and N-2 positions of the corresponding indazolide anion. Studies on substituted indazoles have shown that electron-withdrawing groups on the benzene ring can affect the N-1/N-2 alkylation ratio. nih.govbeilstein-journals.org While a definitive prediction for the 5-chloro-6-fluoro system requires experimental validation, the electronic perturbation caused by these halogens is a critical factor in determining the outcome of N-alkylation reactions. The different intrinsic properties of fluorine versus chlorine may also play a role in defining the chemical properties and reactivity of the molecule. mdpi.com
Computational and Structure Activity Relationship Sar Investigations of 5 Chloro 6 Fluoro 1h Indazole Derivatives
Elucidation of Structure-Activity Relationships in Indazole Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indazole analogs, SAR investigations have provided crucial insights into the design of more potent and selective compounds.
Positional and Electronic Effects of Substituents on Ligand-Target Interactions
The nature, position, and electronic properties of substituents on the indazole ring play a pivotal role in modulating the affinity and selectivity of these compounds for their biological targets. The presence of halogen atoms, such as chlorine and fluorine, at specific positions can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.
The 5-chloro and 6-fluoro substitution pattern in the 1H-indazole core is a key structural feature that influences ligand-target interactions through a combination of electronic and steric effects. The electron-withdrawing nature of both chlorine and fluorine atoms can modulate the pKa of the indazole ring, affecting its ability to participate in hydrogen bonding and other non-covalent interactions within the target's binding site. researchgate.net
| Substituent Position | Electronic Effect | Potential Impact on Ligand-Target Interaction |
| 5-Position (Chloro) | Electron-withdrawing, potential for halogen bonding | Modulates pKa, can form specific halogen bonds with the target protein, influences overall lipophilicity. |
| 6-Position (Fluoro) | Strongly electron-withdrawing, enhances metabolic stability | Alters the charge distribution of the aromatic system, can improve pharmacokinetic properties, may influence molecular conformation. |
Stereochemical Considerations in Chiral Indazole Derivatives
Stereochemistry is a critical factor in drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. biomedgrid.commdpi.com While the parent 5-Chloro-6-fluoro-1H-indazole is achiral, the introduction of a chiral center, often through substitution at the N1 position or on a side chain, necessitates a thorough evaluation of the stereochemical requirements for activity.
The differential activity of enantiomers often arises from their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. biomedgrid.com For many classes of drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. biomedgrid.com
In the context of indazole derivatives, if a substituent introduces a chiral center, the spatial orientation of the groups around that center can profoundly affect the molecule's ability to fit into the binding site and form key interactions. For example, a specific stereoisomer may be required to properly orient a hydrogen bond donor or acceptor for optimal interaction with the target protein. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the optimization of chiral indazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development and Validation of Predictive QSAR Models
The development of a robust QSAR model involves several key steps, starting with the compilation of a dataset of compounds with known biological activities. For this compound derivatives, this would involve synthesizing a series of analogs with variations in their substituents and measuring their biological activity against a specific target.
Once the dataset is assembled, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov
Validation is a critical step to ensure the predictive power of the QSAR model. Internal validation techniques, such as cross-validation, assess the model's robustness, while external validation, using a set of compounds not included in the model development, evaluates its ability to predict the activity of new, untested molecules.
| QSAR Model Development and Validation Steps | Description |
| Data Set Compilation | Gathering a series of this compound analogs with measured biological activities. |
| Descriptor Calculation | Generating numerical representations of the physicochemical properties of the molecules. |
| Model Building | Using statistical methods to correlate the descriptors with biological activity. |
| Internal Validation | Assessing the robustness and stability of the model using techniques like cross-validation. |
| External Validation | Evaluating the predictive power of the model on an independent set of compounds. |
Identification of Key Pharmacophore Features and Molecular Descriptors
QSAR studies can identify the key pharmacophore features and molecular descriptors that are crucial for the biological activity of this compound derivatives. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target.
For indazole-based compounds, common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov The indazole core itself often acts as a key scaffold, with the N1-H or N2 atoms participating in hydrogen bonding with the target protein. pharmablock.com 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. nih.gov
Key molecular descriptors identified through QSAR modeling for similar heterocyclic compounds often relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). For halogenated compounds, descriptors related to polarizability and the potential for halogen bonding can also be significant. mdpi.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a detailed, atomistic view of how this compound derivatives interact with their biological targets. These methods are invaluable for understanding the binding mode of ligands and for guiding the design of new compounds with improved affinity and selectivity.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound derivatives, docking studies can help to identify the key amino acid residues in the binding site that interact with the ligand and to visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.govworldscientific.com These studies can rationalize the observed SAR and guide the design of new analogs with optimized interactions.
| Molecular Modeling Technique | Application to this compound Derivatives |
| Molecular Docking | Predicts the binding pose of the ligand in the target's active site and identifies key interactions. nih.govresearchgate.netresearchgate.netjocpr.com |
| Molecular Dynamics (MD) Simulations | Assesses the stability of the ligand-protein complex, explores conformational changes, and provides insights into the dynamics of the system. worldscientific.comnih.govresearchgate.net |
Molecular Docking Analysis of Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. The analysis provides insights into the binding affinity, which is often represented by a docking score (in kcal/mol), and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
For instance, in studies involving other indazole derivatives, molecular docking has been successfully employed to elucidate their binding modes with various cancer-related proteins. For example, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-associated protein (PDB: 6FEW), revealing that specific derivatives achieved high binding energies, indicating strong potential for inhibition. nih.govrsc.orgresearchgate.net Similarly, other substituted indazole derivatives have been evaluated against the breast cancer aromatase enzyme, where computational docking helped identify key interactions with active site residues like Arg115 and Met374. derpharmachemica.com
These studies typically involve preparing the 3D structures of both the ligand and the receptor, followed by the use of software like AutoDock to perform the docking calculations. The results are then visualized to analyze the binding pose and the key amino acid residues involved in the interaction. For this compound derivatives, such an analysis would be crucial to predict their potential as inhibitors for specific biological targets. The chloro and fluoro substituents would be of particular interest, as their electronic and steric properties could significantly influence binding affinity and selectivity.
Illustrative Molecular Docking Data for Indazole Derivatives
| Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| Indazole-A | Aromatase | -8.0 | Arg115, Met374 |
| Indazole-B | Renal Cancer Protein (6FEW) | -7.5 | LYS655, MET699 |
| Indazole-C | Aromatase | -7.7 | Arg115, Thr310, Leu372 |
| Indazole-D | Renal Cancer Protein (6FEW) | -8.2 | ASP784, ILE675 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the conformational changes and stability of a ligand-protein complex. Following molecular docking, MD simulations can be performed to validate the predicted binding mode and assess the stability of the interaction in a simulated physiological environment.
The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the simulation period. A stable complex will typically show low and converging RMSD values. Other parameters like the root-mean-square fluctuation (RMSF) can highlight the flexibility of different parts of the protein, while the radius of gyration (Rg) provides information about its compactness.
Illustrative Molecular Dynamics Simulation Stability Data
| System | Average RMSD (Protein Cα) | Average RMSD (Ligand) | Key Observations |
| Protein-Ligand A | 1.5 Å | 0.8 Å | Stable complex, minimal fluctuations |
| Protein-Ligand B | 2.8 Å | 2.1 Å | Ligand shows some mobility in the binding pocket |
| Apo-Protein | 2.0 Å | - | Reference for protein stability |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a detailed understanding of a molecule's properties based on the principles of quantum mechanics. For novel compounds like this compound derivatives, DFT can be used to optimize their 3D geometry and calculate various electronic descriptors.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
Studies on other indazole derivatives have utilized DFT to calculate these parameters, providing insights into their chemical behavior. For instance, DFT calculations have been used to investigate the reactivity of 4-halogenated-1H-indazoles as corrosion inhibitors. researchgate.net In another study, the HOMO-LUMO energy gaps of a series of 3-carboxamide indazole derivatives were calculated to understand their electronic properties. nih.govrsc.orgresearchgate.net For this compound, DFT would be instrumental in understanding how the chloro and fluoro substitutions on the indazole ring influence its electronic properties and, consequently, its interaction with biological targets.
Illustrative DFT-Calculated Electronic Properties of Indazole Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Indazole-X | -6.2 | -1.5 | 4.7 |
| Indazole-Y | -6.5 | -1.8 | 4.7 |
| Indazole-Z | -6.0 | -1.2 | 4.8 |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Computational Assessment of Molecular Permeability and Distribution
In silico ADME studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. These computational models assess a molecule's potential for absorption, distribution, metabolism, and excretion within the body. Key parameters evaluated include molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors, which are often assessed against criteria like Lipinski's Rule of Five.
Computational tools can predict a compound's permeability across biological membranes, such as the intestinal wall (for oral absorption) and the blood-brain barrier. Models for predicting human intestinal absorption (HIA) and Caco-2 cell permeability are commonly used. For instance, in silico ADME predictions for various heterocyclic compounds, including azole derivatives, have been performed to evaluate their drug-likeness and oral bioavailability. researchgate.netnih.gov
The distribution of a drug within the body is also a critical factor. Computational models can predict plasma protein binding and the volume of distribution, which influence the amount of free drug available to interact with its target. For this compound derivatives, in silico ADME profiling would provide an early indication of their potential to be developed as orally available drugs and their likely distribution in the body.
Prediction of Metabolic Pathways and Stability
The metabolic stability of a drug candidate is a key determinant of its half-life and duration of action. In silico tools can predict the likely sites of metabolism on a molecule by identifying which atoms are most susceptible to modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. These predictions are based on the reactivity of different parts of the molecule and the accessibility of these sites to the enzymes.
For example, studies on indole (B1671886) and indazole derivatives have included assessments of their metabolic stability in mouse liver microsomes to guide the design of more stable analogs. nih.gov Computational models can also predict whether a compound is likely to be an inhibitor or substrate of specific CYP isoforms, which is important for assessing the potential for drug-drug interactions.
Predicting the metabolic pathways of this compound derivatives would involve identifying potential sites of oxidation, reduction, hydrolysis, and conjugation. The presence of the chloro and fluoro groups would be of particular interest, as halogen atoms can influence metabolic stability, sometimes blocking metabolism at certain positions. This information is vital for optimizing the metabolic profile of lead compounds.
Illustrative In Silico ADME and Metabolic Stability Predictions for Indazole Derivatives
| Derivative | Predicted HIA (%) | BBB Permeation | CYP2D6 Inhibition | Predicted Half-life (in vitro) |
| Indazole-P | High | Low | Non-inhibitor | Stable |
| Indazole-Q | Moderate | High | Inhibitor | Moderately stable |
| Indazole-R | High | Low | Non-inhibitor | Unstable |
Biological Target Engagement and Mechanistic Studies of 5 Chloro 6 Fluoro 1h Indazole Derivatives
Kinase Inhibition Research
The indazole core is a well-established pharmacophore in the development of kinase inhibitors. The introduction of halogen substituents, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The following sections detail the research into the inhibitory activity of 5-Chloro-6-fluoro-1H-indazole derivatives against a range of kinases.
Investigation of Fibroblast Growth Factor Receptor (FGFR) Inhibition
Research into the inhibition of Fibroblast Growth Factor Receptors (FGFRs) by indazole-based compounds is an active area of investigation. While the broader class of indazole derivatives has been identified as a promising scaffold for FGFR inhibitors, specific data detailing the activity of this compound derivatives against FGFRs is not extensively available in publicly accessible scientific literature. Structure-activity relationship (SAR) studies on related indazole series often highlight the importance of substitutions on the indazole ring for potency and selectivity against the different FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4). Halogenation is a common strategy employed to modulate these properties.
Studies on Indoleamine-2,3-Dioxygenase 1 (IDO1) Modulation
Indoleamine-2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway and a target for cancer immunotherapy. The 1H-indazole scaffold has been identified as a novel pharmacophore for developing IDO1 inhibitors. nih.gov Structure-activity relationship studies have indicated that substitutions at various positions of the indazole ring are crucial for inhibitory activity. nih.gov For instance, research has shown that substituents at the 4- and 6-positions can significantly impact the potency of indazole-based IDO1 inhibitors. nih.gov While chloro and fluoro substitutions are known to influence the electronic and steric properties of molecules, specific studies on this compound derivatives and their modulation of IDO1 are not prominently featured in the available literature.
Analysis of Proviral Integration Site MuLV (Pim) Kinase Inhibition
Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are attractive targets for cancer therapy. Various heterocyclic scaffolds, including indazoles, have been explored for the development of Pim kinase inhibitors. nih.gov The research in this area has led to the discovery of potent pan-Pim inhibitors derived from different chemical series. However, a detailed analysis of the structure-activity relationships for this compound derivatives specifically as Pim kinase inhibitors is not well-documented in published studies.
Research into Aurora Kinase and Bcr-Abl Kinase Modulation
Aurora kinases (A, B, and C) and the Bcr-Abl fusion protein are critical targets in oncology. nih.gov Inhibition of these kinases is a validated therapeutic strategy for certain cancers. While a vast number of small molecule inhibitors have been developed for these targets, including compounds with various heterocyclic cores, specific research detailing the modulation of Aurora kinases or Bcr-Abl by derivatives of this compound is not readily found in the scientific literature.
Extracellular Signal-Regulated Kinase (ERK1/2) Activity Studies
The extracellular signal-regulated kinases ERK1 and ERK2 are central components of the MAPK signaling pathway, which is often dysregulated in cancer. The development of ERK1/2 inhibitors is a key focus of cancer drug discovery. acs.org Indazole amide-based compounds have been reported as inhibitors of ERK1/2, with structure-activity relationship studies guiding the optimization of these molecules. nih.gov However, specific patents or medicinal chemistry studies focusing on the this compound scaffold for ERK1/2 inhibition are not widely reported.
Phosphoinositide 3-Kinase (PI3Kδ) Inhibition Investigations
The delta isoform of phosphoinositide 3-kinase (PI3Kδ) plays a crucial role in the function of immune cells, making it a therapeutic target for inflammatory and autoimmune diseases. nih.gov The development of selective PI3Kδ inhibitors has been an area of intense research. While various heterocyclic cores have been utilized in the design of PI3Kδ inhibitors, and the introduction of fluorine is a known strategy to enhance drug-like properties, specific investigations into the PI3Kδ inhibitory activity of this compound derivatives are not extensively detailed in the available literature. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Research
The p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to inflammatory cytokines and environmental stress. While the broader indazole scaffold is known to yield p38 MAPK inhibitors, specific research detailing the activity of this compound derivatives is limited. However, patent literature concerning inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation, suggests a potential, albeit indirect, link. Some synthetic schemes for IDO1 inhibitors utilize this compound as a starting material. The biological rationale for targeting IDO1 in certain diseases involves its interplay with inflammatory signaling cascades, which can include the p38/MAPK and NF-κB pathways. This tangential association underscores the need for direct enzymatic and cellular assays to determine if derivatives of this compound themselves possess inhibitory activity against p38 MAPK.
Anaplastic Lymphoma Kinase (ALK) Inhibition Studies
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers. The indazole core is a well-established pharmacophore in the design of ALK inhibitors. While specific studies focusing on the 5-chloro-6-fluoro substitution pattern are not extensively detailed in publicly available literature, the general principles of ALK inhibitor design suggest that this scaffold could be functionalized to interact with the ATP-binding pocket of the ALK kinase domain. Further synthetic and screening efforts would be necessary to elucidate the potential of this compound derivatives as ALK inhibitors.
Receptor Ligand Research
G-protein coupled receptors represent a large and diverse family of transmembrane receptors that are attractive targets for therapeutic intervention. Investigations into the activity of this compound derivatives at specific GPCRs such as GPR120, GPR40, and the 5HT3 receptor are not well-documented in the current scientific literature. The development of agonists and antagonists for these receptors often involves distinct structural motifs, and it remains to be determined whether the this compound scaffold is amenable to producing ligands with high affinity and selectivity for these targets.
Selective estrogen receptor degraders (SERDs) are a class of drugs that bind to the estrogen receptor (ER) and induce its degradation, offering a therapeutic strategy for hormone receptor-positive breast cancers. The indazole nucleus has been explored in the design of novel SERDs. However, specific research on the incorporation of the this compound moiety into SERD candidates and the resulting biological activity has not been extensively reported. Structure-activity relationship (SAR) studies would be required to understand how the electronic and steric properties of the chloro and fluoro substituents on the indazole ring influence ER binding and degradation.
The cannabinoid receptor 1 (CB1) is a GPCR that mediates the physiological and psychoactive effects of cannabinoids. The development of ligands for the CB1 receptor has been an active area of research for various therapeutic applications. To date, there is a lack of specific studies profiling derivatives of this compound for their binding affinity and functional activity at the CB1 receptor.
Enzyme and Protein Modulation Beyond Kinases and Receptors
Beyond the well-defined classes of kinases and receptors, derivatives of this compound have been investigated as modulators of other critical cellular proteins. Notably, this scaffold has appeared in patent literature as a key building block for the synthesis of small molecule inhibitors targeting the KRAS G12D mutant, a significant oncogene in several difficult-to-treat cancers. The synthesis of quinazoline (B50416) and pyridopyrimidine derivatives as KRAS inhibitors has utilized 4-bromo-5-chloro-6-fluoro-1H-indazole as an intermediate. These findings suggest that the this compound core can be incorporated into more complex molecular architectures designed to interact with challenging protein targets.
Carbonic Anhydrase (CA) Inhibitory Research
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. ijcce.ac.ir These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov The inhibition of CAs by various classes of compounds, particularly those containing sulfonamide groups, is well-documented. ijcce.ac.irnih.gov
While specific inhibitory studies on this compound against carbonic anhydrase isoforms are not extensively detailed in the reviewed literature, the broader class of heterocyclic compounds, including indazole derivatives, has been investigated for CA inhibitory potential. nih.gov The primary mechanism of action for the most potent CA inhibitors involves the binding of a zinc-binding group, typically a sulfonamide, to the Zn(II) ion in the enzyme's active site. ijcce.ac.ir The structure-activity relationship (SAR) studies of CA inhibitors reveal that the electronic properties of the substituents on the heterocyclic ring significantly influence the inhibitory potency. nih.gov The presence of electron-withdrawing groups, such as halogens, can affect the acidity of the sulfonamide moiety, which is crucial for its interaction with the zinc ion.
Future research could explore the synthesis of this compound derivatives bearing a sulfonamide group to investigate their potential as carbonic anhydrase inhibitors. The combined electron-withdrawing effects of the chloro and fluoro substituents could modulate the electronic and binding properties of such derivatives, potentially leading to potent and isoform-selective CA inhibitors.
Lactoperoxidase (LPO) Enzyme Inhibition Studies
Lactoperoxidase (LPO) is a significant enzyme found in bodily secretions such as milk and saliva, where it is a component of the natural antimicrobial defense system. nih.gov This enzyme catalyzes the oxidation of various substrates, contributing to its bactericidal and bacteriostatic effects. nih.gov The inhibition of LPO can be of interest in modulating inflammatory processes and immune responses.
Research has been conducted on the inhibitory effects of a range of indazole derivatives on bovine milk lactoperoxidase. A study investigating various halogenated 1H-indazoles demonstrated that these compounds can act as potent inhibitors of LPO. nih.gov Among the tested compounds were 6-chloro-1H-indazole and 6-fluoro-1H-indazole, which are structurally related to this compound. nih.gov All the indazole molecules included in the study exhibited a strong inhibitory effect on LPO activity, with their inhibition constants (Ki) in the micromolar range. nih.gov The study also elucidated the type of inhibition, providing insights into the mechanism of interaction between these indazole derivatives and the LPO enzyme. nih.gov
The inhibitory data for these related compounds are summarized in the table below.
| Compound | Inhibition Constant (Ki) in µM | Type of Inhibition |
|---|---|---|
| 1H-indazole | 252.78 | Competitive |
| 6-Chloro-1H-indazole | 23.73 | Competitive |
| 6-Fluoro-1H-indazole | 11.45 | Competitive |
| 4-Bromo-1H-indazole | 4.10 | Noncompetitive |
| 7-Bromo-1H-indazole | 10.38 | Noncompetitive |
These findings suggest that the presence and position of halogen substituents on the indazole ring play a crucial role in their interaction with lactoperoxidase. The competitive inhibition observed for the 6-substituted chloro and fluoro derivatives indicates that these compounds likely bind to the active site of the enzyme. nih.gov Based on these results, it is plausible that this compound would also exhibit inhibitory activity against LPO, potentially with a potency influenced by the synergistic effects of the two halogen substituents.
DNA Gyrase Enzyme Interaction Studies
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. acs.orgnih.gov This enzyme introduces negative supercoils into DNA, a process that requires ATP hydrolysis. acs.org The GyrB subunit of DNA gyrase contains the ATP-binding site and is the target of several classes of inhibitors. nih.gov
A significant body of research has identified indazole derivatives as a novel and potent class of bacterial Gyrase B (GyrB) inhibitors. acs.orgnih.govnih.gov Through structure-based drug design and physicochemical property optimization, various indazole analogues have been developed that show excellent enzymatic and antibacterial activity against important Gram-positive pathogens. acs.orgnih.gov
The development of these indazole-based GyrB inhibitors offers a promising avenue for combating antimicrobial resistance, particularly against strains that are resistant to existing antibiotics like fluoroquinolones, which target the GyrA subunit. nih.gov The potent activity of this class of compounds underscores the potential of the indazole scaffold as a platform for the development of new antibacterial agents. acs.orgnih.govnih.gov
Hypoxia Inducible Factor-1 (HIF-1) Pathway Modulation
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). nih.gov It is a heterodimeric protein composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, often found in solid tumors, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell proliferation. nih.gov This makes the HIF-1 pathway an attractive target for cancer therapy. nih.govnih.gov
Indazole derivatives have been identified as inhibitors of the HIF-1 pathway. nih.gov One of the well-known examples is YC-1 [3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole], which has been used as a positive control in studies investigating new HIF-1 inhibitors. nih.gov Research on other frameworks, such as indenopyrazoles, which are structurally related to indazoles, has also yielded potent inhibitors of HIF-1α transcriptional activity. nih.gov
The mechanism of HIF-1 inhibition by small molecules can occur through various means, including the inhibition of HIF-1α accumulation, prevention of its dimerization with HIF-1β, or blocking the transcriptional pathway induced by the HIF-1 heterodimer. nih.govnih.gov For example, some indenopyrazole derivatives have been shown to suppress HIF-1α transcriptional activity without affecting the accumulation of the HIF-1α protein itself, suggesting an effect on the downstream transcriptional machinery. nih.gov
While direct studies on this compound are not available, the established activity of the broader indazole class against the HIF-1 pathway suggests that this compound could serve as a scaffold for the development of new HIF-1 inhibitors. nih.gov The halogen substitutions at the 5 and 6 positions could influence the molecule's interaction with components of the HIF-1 signaling cascade, warranting further investigation.
Investigation of Cell Cycle and Apoptosis Pathway Interactions
The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are fundamental processes that are often dysregulated in cancer. nih.govrsc.org Consequently, therapeutic agents that can modulate these pathways are of significant interest in oncology. nih.gov A growing body of evidence indicates that indazole derivatives possess potent antiproliferative and pro-apoptotic activities. nih.govrsc.orgnih.gov
Several studies have demonstrated the ability of novel polysubstituted indazole derivatives to induce apoptosis in various human cancer cell lines. rsc.orgnih.gov For instance, certain indazoles have been shown to cause a blockage of cells in the S phase of the cell cycle, which is often indicative of the inhibition of DNA synthesis. nih.gov Another indazole derivative, compound 2f, was found to promote apoptosis in breast cancer cells through a mechanism involving the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This was also associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), pointing to the involvement of the mitochondrial apoptotic pathway. rsc.org
Furthermore, other indazole derivatives have been shown to affect apoptosis and the cell cycle by modulating key regulatory proteins. For example, compound 6o, an indazole-amine derivative, was suggested to exert its effects by inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway. nih.gov The treatment of chronic myeloid leukemia cells with this compound led to an upregulation of p53 and a downregulation of MDM2, ultimately inducing apoptosis. nih.gov
The table below summarizes the observed effects of different indazole derivatives on cell cycle and apoptosis pathways from various studies.
| Indazole Derivative Type | Observed Effect on Cell Cycle | Observed Effect on Apoptosis | Associated Molecular Pathway Changes |
|---|---|---|---|
| Polysubstituted indazoles | Block in S phase | Induction of apoptosis | Generation of hypodiploid peaks |
| Compound 2f | Inhibition of proliferation | Dose-dependent promotion of apoptosis | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2; decreased mitochondrial membrane potential; increased ROS |
| Compound 6o (Indazole-amine) | Increase in G0/G1 population | Induction of apoptosis | Inhibition of Bcl-2 family members; modulation of p53/MDM2 pathway (upregulation of p53, downregulation of MDM2) |
These collective findings strongly suggest that the indazole scaffold is a promising platform for the development of anticancer agents that can effectively induce cell cycle arrest and apoptosis in cancer cells. The specific halogenation pattern of this compound could further enhance these properties, making its derivatives interesting candidates for future anticancer drug discovery efforts.
Diverse Academic Research Applications of Indazole Derivatives
Applications in Chemical Biology for Probe Development
While specific research detailing the use of 5-Chloro-6-fluoro-1H-indazole as a chemical probe is not extensively documented in current literature, the broader family of indazole derivatives is well-established as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.gov These compounds are known to interact with a wide range of biological targets, particularly protein kinases, making them valuable starting points for the development of selective chemical probes. nih.gov
The general approach involves synthesizing libraries of indazole derivatives and screening them for inhibitory activity against specific enzymes or receptors. For instance, various substituted indazoles have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and anaplastic lymphoma kinase (ALK). nih.gov The structural flexibility of the indazole ring allows for modifications that can fine-tune binding affinity and selectivity for a target protein. mdpi.com This inherent biological activity suggests that compounds like this compound could serve as foundational structures for developing highly specific probes to investigate cellular signaling pathways and disease mechanisms.
Exploration in Materials Science for Functional Molecule Synthesis
The application of indazole derivatives, including this compound, in materials science is an emerging area of exploration. The aromatic, electron-rich nature of the indazole ring system, combined with the ability to introduce various functional groups, makes these compounds interesting candidates for the synthesis of novel organic functional materials. The halogen substituents on this compound can serve as reactive handles for cross-coupling reactions, a common strategy for building larger, conjugated molecular architectures used in organic electronics.
Although specific examples of this compound in materials science are not prominent, the synthesis of various substituted 1H-indazoles is well-documented. nih.gov These synthetic methodologies could be adapted to create indazole-based molecules with tailored optical and electronic properties for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals. The inherent stability of the aromatic indazole core is a desirable feature for such applications.
Research in Agrochemical Sciences
Indazole derivatives have garnered significant attention in the field of agrochemical research due to their demonstrated biological activities against various agricultural pests and weeds. guidechem.comgoogleapis.com
Recent research has focused on designing and synthesizing novel herbicides based on the indazole scaffold. In one study, a series of new 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids were developed and evaluated for their herbicidal properties. mdpi.com A key finding was that these compounds, which feature an indazole group linked to a picolinic acid, exhibited excellent inhibitory activities against the model plant Arabidopsis thaliana and the root growth of several common weeds. mdpi.com
One of the synthesized compounds, a mixture of 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid and its 2H-indazole isomer, is structurally related to this compound. mdpi.com This highlights the potential of the 6-fluoro-1H-indazole moiety as a key component in the development of new herbicidal agents. The unique electronic structure of the indazole ring is considered a promising fragment for creating herbicidal compounds with potentially new modes of action. mdpi.com
Table 1: Herbicidal Activity of an Indazole-Picolinic Acid Derivative (This table is representative of the type of data generated in agrochemical research on indazole derivatives)
| Target Species | Activity |
| Arabidopsis thaliana | Excellent Inhibition |
| Weed Root Growth | Good Inhibitory Effects |
Data derived from a study on 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids, which includes the 6-fluoro-1H-indazolyl moiety. mdpi.com
Beyond herbicides, the indazole scaffold has been investigated for broader pest control applications. A European patent describes indazole compounds for use as fungicides, insecticides, and miticides for agricultural and horticultural purposes. googleapis.com The document notes the need for novel pesticides to combat the emergence of resistant pathogenic fungi and harmful insects. googleapis.com The described indazole derivatives are intended to provide satisfactory control at low application amounts, reducing environmental impact. googleapis.com
Furthermore, the biological activity of indazoles extends to antimicrobial and antiparasitic properties, suggesting a wide scope for their application in protecting crops from various pathogens. nih.gov The development of compounds like this compound could lead to new active ingredients for formulations that protect plants from a range of biological threats.
Analytical Method Development for Indazole Compounds
The synthesis and application of indazole derivatives necessitate robust analytical methods for their characterization, purification, and quantification. Standard analytical techniques are routinely employed to monitor chemical reactions and ensure the purity of the final compounds.
Commonly used methods include:
High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to monitor the progress of reactions involving indazole synthesis, assessing the consumption of starting materials and the formation of products. google.com
Thin-Layer Chromatography (TLC): TLC is another common technique for rapid reaction monitoring and preliminary purity assessment of indazole compounds. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of newly synthesized indazole derivatives. nih.govnih.gov These techniques provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and structure.
Crystallography: X-ray crystallography can be used to determine the precise three-dimensional structure of indazole compounds in their solid state. nih.gov
For halogenated compounds like this compound, specific analytical techniques for halogen determination can also be relevant, particularly in metabolism or environmental fate studies. researchgate.net The development of reliable analytical methods is crucial for both academic research and the potential industrial application of these compounds.
Future Research Directions and Translational Perspectives for 5 Chloro 6 Fluoro 1h Indazole
Development of Novel Indazole Chemotypes through Fragment-Based and Scaffold-Hopping Approaches
The discovery of new chemical entities (chemotypes) is a critical objective in drug development to identify compounds with improved efficacy, selectivity, and pharmacokinetic properties. For indazole derivatives like 5-Chloro-6-fluoro-1H-indazole, two powerful strategies, fragment-based drug discovery (FBDD) and scaffold hopping, are paramount for future exploration.
Fragment-Based Drug Discovery (FBDD) involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These hits then serve as starting points for building more potent molecules. Information from techniques like X-ray crystallography is used to guide the evolution of these fragments into larger, more complex molecules with higher affinity. For instance, FBDD has been successfully used to identify hydroxy-indazole-carboxamides as novel inhibitors of Hsp90, a molecular chaperone implicated in cancer. Future research could apply this approach by using the this compound core as a fragment or by screening fragment libraries against a target of interest to identify moieties that can be combined with this specific indazole scaffold.
Scaffold Hopping is a computational or experimental strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different one while retaining its biological activity. This approach is invaluable for generating new intellectual property and finding chemotypes with more favorable properties. A notable example is the successful transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by hopping from an indole (B1671886) core to an indazole framework. This demonstrates the potential of the indazole scaffold to mimic other important heterocyclic cores. Future work on this compound could involve using it as a replacement scaffold for other known pharmacophores or, conversely, modifying its core structure to generate entirely new indazole-based chemotypes.
| Strategy | Description | Application Example for Indazoles | Future Potential for this compound |
|---|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | Identifies low-molecular-weight fragments that bind to a target, which are then optimized into more potent leads. | Discovery of hydroxy-indazole-carboxamide inhibitors of Hsp90. | Use the core scaffold to build novel inhibitors for various targets by linking it with identified active fragments. |
| Scaffold Hopping | Replaces the core structure of a known active compound with a different scaffold to find novel chemotypes. | Transitioning from an indole to an indazole core to create dual MCL-1/BCL-2 inhibitors. | Replace the core of existing drugs with the this compound scaffold to discover compounds with new properties. |
Advancements in Asymmetric Synthesis and Chiral Induction for Indazole Derivatives
Many drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, the ability to selectively synthesize a single enantiomer, known as asymmetric synthesis, is crucial in modern drug discovery.
Future research on this compound will increasingly focus on creating derivatives with specific, controlled stereochemistry. This involves the use of chiral catalysts, auxiliaries, or reagents to guide the formation of the desired enantiomer. Recent advancements have provided powerful tools for this purpose. For example, a highly C3-selective allylation of 1H-indazoles has been developed using copper hydride (CuH) catalysis, allowing for the efficient preparation of C3-allylated indazoles with quaternary stereocenters in high yields and excellent enantioselectivity. This method employs an "umpolung" strategy, where the indazole is rendered electrophilic, a departure from its conventional use as a nucleophile.
Applying such advanced synthetic methods to this compound would enable the creation of a diverse range of chiral molecules. The introduction of chiral centers can significantly impact a molecule's interaction with its biological target, potentially leading to derivatives with enhanced potency and selectivity.
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. These technologies can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures.
In the context of this compound research, AI and ML can be integrated in several key areas:
Predictive Modeling : Machine learning models, such as graph neural networks, can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of novel indazole derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a constraint, these models could generate novel, synthetically accessible derivatives optimized for a specific biological target.
Data Analysis : AI can analyze complex biological data from high-throughput screening and other experiments to identify structure-activity relationships (SARs) that may not be apparent to human researchers, guiding the next cycle of molecular design.
The application of these computational tools will enable a more rapid and data-driven exploration of the chemical space around the this compound scaffold.
| AI/ML Application | Function in Drug Discovery | Relevance to Indazole Research |
|---|---|---|
| Predictive Modeling | Uses algorithms like graph neural networks to forecast molecular properties, efficacy, and safety. | Prioritize synthesis of this compound derivatives with the highest predicted activity and best drug-like properties. |
| De Novo Design | Employs generative models to create novel molecular structures with optimized characteristics. | Generate new indazole-based molecules tailored to bind specific biological targets with high affinity and selectivity. |
| Big Data Analysis | Analyzes large datasets from screening and 'omics' to uncover complex biological patterns and SARs. | Elucidate the mechanisms of action and identify biomarkers for novel this compound derivatives. |
Interdisciplinary Research Collaborations for Comprehensive Evaluation
The journey of a potential drug molecule from the laboratory to the clinic is complex and requires a multifaceted approach. The comprehensive evaluation of novel derivatives of this compound necessitates strong collaborations between experts from various scientific disciplines.
The successful development of new therapeutics hinges on the synergy between different fields:
Synthetic and Medicinal Chemists will design and create novel indazole derivatives, including chiral compounds.
Computational Chemists and AI Researchers will use predictive models and AI to guide the design process and prioritize candidates.
Biologists and Pharmacologists will conduct in vitro and in vivo studies to evaluate the biological activity, efficacy, and mechanism of action of the new compounds.
Structural Biologists will use techniques like X-ray crystallography to determine how these molecules bind to their targets, providing crucial insights for further optimization.
Such interdisciplinary collaborations create a feedback loop where experimental results inform computational models, and computational predictions guide experimental work. This integrated approach is essential for efficiently navigating the complexities of drug discovery and for the successful translation of promising compounds like derivatives of this compound into future medicines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-6-fluoro-1H-indazole, and what methodological considerations are critical for reproducibility?
- Answer: Synthesis typically involves cyclization of substituted phenylhydrazines or transition-metal-catalyzed cross-coupling reactions. Key steps include halogenation at the 5- and 6-positions, often using POCl₃ for chlorination and Selectfluor® for fluorination. Solvent selection (e.g., DMF or ethanol) and temperature control (80–120°C) are crucial for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Characterization by /-NMR and high-resolution mass spectrometry (HRMS) is standard .
Q. How is the structural integrity of this compound confirmed experimentally?
- Answer: X-ray crystallography using programs like SHELXL refines crystal structures to confirm bond angles and substituent positions. For non-crystalline samples, -NMR identifies fluorine environments, while IR spectroscopy verifies NH stretching in the indazole ring (3100–3300 cm). Mass fragmentation patterns in HRMS distinguish isotopic signatures of chlorine (/) .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Answer: Kinase inhibition assays (e.g., JAK2 or EGFR kinases) employ fluorescence polarization or ADP-Glo™ technologies. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC values calculated using nonlinear regression. Solubility in PBS (pH 7.4) and metabolic stability in liver microsomes are preliminary ADMET metrics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Answer: Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, reaction time). For example, Pd-catalyzed Suzuki-Miyaura couplings require inert atmospheres and ligand screening (XPhos vs. SPhos). Microwave-assisted synthesis reduces reaction times (30 min vs. 12 h). In situ monitoring via LC-MS detects intermediates, enabling real-time adjustments .
Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?
- Answer: Meta-analyses of published IC values account for assay variability (e.g., cell line specificity, ATP concentrations). Orthogonal validation using CRISPR-edited cell lines or isothermal titration calorimetry (ITC) confirms target engagement. Contradictory solubility data are reconciled via shake-flask vs. potentiometric methods .
Q. How do substituent effects at the 3-position influence the structure-activity relationship (SAR) of this compound?
- Answer: Introducing methyl or iodo groups at the 3-position enhances hydrophobic interactions in kinase binding pockets. Computational docking (AutoDock Vina) predicts binding modes, while free-energy perturbation (FEP) calculations quantify ΔΔG contributions. Comparative studies with 5-Bromo-6-fluoro analogs show chlorine’s superior electronegativity for hydrogen bonding .
Q. What crystallographic challenges arise in determining the structure of this compound derivatives, and how are they mitigated?
- Answer: Twinning and disorder in halogen-substituted indazoles complicate refinement. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve model accuracy. SHELXD’s dual-space algorithm resolves phase problems, while SQUEEZE (PLATON) models solvent regions. Hydrogen bonding networks are validated using Hirshfeld surfaces .
Q. What methodologies are employed to study the pharmacokinetic profile of this compound in preclinical models?
- Answer: LC-MS/MS quantifies plasma concentrations after intravenous/oral dosing in rodents. Hepatic clearance is predicted via intrinsic clearance (CL) in hepatocytes. Tissue distribution is mapped using quantitative whole-body autoradiography (QWBA). Plasma protein binding (PPB) is assessed via ultrafiltration or equilibrium dialysis .
Q. How can researchers leverage open-data practices to enhance reproducibility in studies involving this compound?
- Answer: Depositing raw crystallographic data (CIF files) in the Cambridge Structural Database (CSD) and assay protocols in Zenodo ensures transparency. FAIR (Findable, Accessible, Interoperable, Reusable) principles guide metadata annotation. Collaborative platforms like GitHub share computational scripts for SAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
